molecular formula C11H9NO2 B12815168 8-Methylisoquinoline-1-carboxylic acid

8-Methylisoquinoline-1-carboxylic acid

Cat. No.: B12815168
M. Wt: 187.19 g/mol
InChI Key: GAWGOZYJORCEKC-UHFFFAOYSA-N
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Description

8-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amino acid, followed by cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can convert the compound into pyridine-3,4-dicarboxylic acid using reagents like potassium permanganate (KMnO4) .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions include various substituted isoquinolines and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or interfering with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

GAWGOZYJORCEKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2C(=O)O

Origin of Product

United States

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